1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine

Pharmacopeial impurity profiling ANDA regulatory compliance HPLC method validation

1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine (CAS 152551-75-2) is a quinazoline-piperazine derivative formally designated as Terazosin EP Impurity J under the European Pharmacopoeia monograph for terazosin hydrochloride. It functions as an α1-adrenergic receptor antagonist and is structurally positioned between terazosin (which bears a tetrahydro-2-furoyl side chain) and bunazosin (which carries a butyryl side chain), incorporating a characteristic 2-hydroxypentanoyl moiety that introduces a chiral center absent in bunazosin.

Molecular Formula C19H27N5O4
Molecular Weight 389.4 g/mol
CAS No. 152551-75-2
Cat. No. B032174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine
CAS152551-75-2
Synonyms1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-hydroxy-1-oxopentyl)piperazine;  A 65297;  (±)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-hydroxy-1-oxopentyl)piperazine;  Terazosin Impurity
Molecular FormulaC19H27N5O4
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCCCC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O
InChIInChI=1S/C19H27N5O4/c1-4-5-14(25)18(26)23-6-8-24(9-7-23)19-21-13-11-16(28-3)15(27-2)10-12(13)17(20)22-19/h10-11,14,25H,4-9H2,1-3H3,(H2,20,21,22)
InChIKeyWHIHPZQGQNXDKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine: Pharmacopeial Identity, Structural Class, and Core Procurement Relevance


1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine (CAS 152551-75-2) is a quinazoline-piperazine derivative formally designated as Terazosin EP Impurity J under the European Pharmacopoeia monograph for terazosin hydrochloride [1]. It functions as an α1-adrenergic receptor antagonist and is structurally positioned between terazosin (which bears a tetrahydro-2-furoyl side chain) and bunazosin (which carries a butyryl side chain), incorporating a characteristic 2-hydroxypentanoyl moiety that introduces a chiral center absent in bunazosin . The compound is supplied as a racemic mixture, as indicated by the (2RS) nomenclature, with typical commercial purity exceeding 95% by HPLC [2]. Its primary procurement value lies in its role as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during ANDA submissions and commercial terazosin production [1].

Why Terazosin EP Impurity J Cannot Be Substituted by Generic α1-Blocker Reference Standards in Regulated Analytical Workflows


Substituting 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine with a generic α1-blocker reference standard or a structurally similar impurity (e.g., bunazosin, prazosin EP impurities, or terazosin Impurity A) is analytically and regulatorily invalid. The European Pharmacopoeia monograph for terazosin specifies individual impurity profiling by HPLC with two distinct chromatographic separations, each requiring impurity-specific reference standards for peak identification, system suitability, and quantification against defined acceptance limits [1]. The 2-hydroxypentanoyl side chain of Impurity J produces a unique chromatographic retention time, UV absorption profile, and mass spectrometric fragmentation pattern that cannot be mimicked by terazosin (tetrahydrofuroyl), bunazosin (butyryl), or other EP-specified impurities (A, C, E, I, etc.) [2]. Furthermore, the (2RS) racemic nature of Impurity J means that chiral chromatographic methods may resolve two enantiomeric peaks, a feature absent in achiral analogs such as bunazosin—making Impurity J essential for validating enantioselective purity methods . Using an incorrect or surrogate reference standard would compromise peak assignment, violate pharmacopeial compliance, and risk ANDA rejection.

Quantitative Differentiation Evidence for 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine: Head-to-Head, Cross-Study, and Class-Level Data


Pharmacopeial Identity: EP-Specified Impurity J Status as a Non-Substitutable Reference Standard

Terazosin EP Impurity J is explicitly listed in the European Pharmacopoeia monograph for terazosin hydrochloride as a specified impurity requiring chromatographic separation, identification, and quantification. Unlike non-specified impurities or chemically similar analogs (e.g., bunazosin, CAS 52712-76-2), only the exact compound with CAS 152551-75-2 satisfies the Ph. Eur. system suitability criteria for the Impurity J peak [1]. The Ph. Eur. method employs two distinct chromatographic separations to resolve all specified terazosin impurities, and replacement of the impurity reference standard with a structural analog would result in incorrect retention time matching, invalidating the analytical procedure per ICH Q2(R1) guidelines [2].

Pharmacopeial impurity profiling ANDA regulatory compliance HPLC method validation Terazosin quality control

Structural Differentiation: The (2RS)-2-Hydroxypentanoyl Moiety Creates a Chiral Center Absent in Bunazosin, Enabling Enantioselective Analytical Methods

The (2RS)-2-hydroxypentanoyl side chain of this compound introduces a chiral center at the 2-position of the acyl group, yielding a racemic mixture of (R)- and (S)-enantiomers. This contrasts directly with bunazosin (CAS 52712-76-2), whose butyryl (pentanoyl) side chain is achiral, and with terazosin, whose tetrahydro-2-furoyl group contains a chiral center at a different position with different stereoelectronic properties . The racemic nature of Impurity J means that enantioselective HPLC methods (e.g., using Chiralpak IC or equivalent polysaccharide-based chiral stationary phases) can resolve two discrete peaks for this compound, whereas bunazosin yields a single peak under identical conditions. This property makes Impurity J uniquely valuable as a system suitability standard for validating chiral purity methods during terazosin enantiomeric impurity profiling, a requirement increasingly emphasized in pharmacopeial monographs [1].

Chiral chromatography Enantiomeric separation Impurity profiling Quinazoline SAR

Class-Level α1-Adrenoceptor Antagonist Potency: Bunazosin Demonstrates Superior Ki vs. Terazosin, Informing the Pharmacological Context of 2-Hydroxy Analogs

Although direct receptor binding data for CAS 152551-75-2 are not available in the peer-reviewed literature, its closest structural analog—bunazosin (differing only by the absence of the 2-hydroxy group on the acyl side chain)—has been compared head-to-head with terazosin, prazosin, and other α1-blockers in radioligand binding assays. In rat brain membranes, the rank order of Ki values was SGB-1534 = prazosin = bunazosin > terazosin > ketanserin, establishing that bunazosin is equipotent to prazosin and more potent than terazosin at α1-adrenoceptors [1]. In human hypertrophied prostatic adenoma tissue, the potency order was prazosin > bunazosin > alfuzosin > urapidil > terazosin, with bunazosin demonstrating intermediate potency between prazosin and terazosin [2]. The 2-hydroxy substitution present in Impurity J may further modulate hydrogen-bonding interactions at the receptor orthosteric site, a hypothesis supported by quinazoline SAR studies showing that acyl side chain modifications significantly alter α1-binding affinity [3].

α1-adrenoceptor binding affinity Quinazoline SAR Radioligand binding Antihypertensive potency

In Vivo Urethral vs. Vascular Selectivity Profile: Bunazosin Demonstrates Balanced Dual Action Distinct from Uroselective Agents

In an in vivo isovolumetric intra-urethral pressure model using anesthetized male New Zealand white rabbits, the α1-blockers were compared for their ability to inhibit phenylephrine-induced increases in both intra-urethral pressure and femoral arterial pressure. Bunazosin inhibited urethral pressure increases by 88.0 ± 7.2% (mean ± S.E.) and arterial pressure increases by 86.2 ± 5.9%, demonstrating a nearly balanced dual inhibition profile [1]. In contrast, tamsulosin showed marked urethral selectivity (92.5 ± 5.0% urethral inhibition vs. 58.0 ± 5.2% vascular inhibition), while terazosin showed an intermediate profile (86.2 ± 6.2% urethral vs. 76.0 ± 6.0% vascular) [1]. The potency ranking was tamsulosin > bunazosin > prazosin > terazosin > alfuzosin for urethral inhibition and bunazosin > prazosin > terazosin > alfuzosin > tamsulosin for vascular inhibition. This profile indicates that the bunazosin scaffold—and by structural extension, its 2-hydroxy analog (Impurity J)—provides potent, non-uroselective dual blockade distinct from tamsulosin and alfuzosin [2].

Urethral pressure Uroselectivity α1-blocker pharmacology Benign prostatic hyperplasia

Ocular Pharmacokinetic/Pharmacodynamic Modeling: Bunazosin Is the Only Quinazoline α1-Blocker with a Validated Multi-Compartment Ocular PK/PD Model for Glaucoma Applications

Bunazosin hydrochloride is unique among quinazoline α1-blockers in having a fully developed and validated ocular pharmacokinetic/pharmacodynamic (PK/PD) model. Following topical instillation in rabbits, bunazosin concentrations were determined by HPLC in tear fluid, aqueous humor, cornea, and iris-ciliary body, and a seven-compartment PK model was constructed to describe its ocular disposition [1]. Two PK/PD models were developed: Model A using an indirect response approach and Model B incorporating the relationship between intraocular pressure (IOP) and aqueous humor flow. Both models successfully described the concentration-time and hypotensive effect-time profiles of bunazosin after instillation [1]. Clinically, bunazosin hydrochloride 0.01% ophthalmic solution produced additive IOP reductions of 2.1–2.8 mmHg when added to latanoprost or timolol therapy in glaucoma patients (P < 0.05 vs. placebo), with further IOP reduction of 7.7% observed between weeks 2 and 12 [2]. In contrast, no comparable multi-compartment ocular PK/PD model has been published for terazosin, prazosin, or doxazosin, making bunazosin-derived compounds the only quinazoline α1-blockers with a quantitative framework for predicting ocular drug concentrations and hypotensive effects [3].

Ocular pharmacokinetics PK/PD modeling Anti-glaucoma drug delivery Intraocular pressure

Pharmacological Differentiation: Dual α1-Adrenoceptor and Potassium Channel Modulatory Activity Expands Beyond Conventional Quinazoline α1-Blockers

According to product descriptions from multiple chemical suppliers, 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine (also designated DMPP) is described as a structural analog of the Class Ic antiarrhythmic drugs flecainide and propafenone, with reported binding to the beta subunit of voltage-gated potassium channels in cardiac muscle cells, resulting in action potential prolongation and suppression of arrhythmias . This potassium channel modulatory activity is pharmacologically distinct from the pure α1-adrenoceptor blockade mechanism of terazosin and prazosin. While bunazosin itself has not been reported to share this ion channel activity (its IC50 at L-type calcium channels is 60,000 nM, indicating negligible calcium channel blockade [1]), the 2-hydroxy substitution present in Impurity J may confer the additional ion channel pharmacology. This dual α1-blocker/ion channel modulator profile, if experimentally confirmed, would position the compound in a distinct mechanistic category compared to all other quinazoline-derived α1-blockers currently in clinical use .

Ion channel pharmacology Antiarrhythmic Potassium channel blockade Dual mechanism

Optimal Procurement and Application Scenarios for 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine Based on Established Evidence


ANDA Regulatory Filing: Terazosin Hydrochloride Impurity Profiling and Quality Control

The primary application of this compound is as the EP-specified Impurity J reference standard in terazosin hydrochloride ANDA submissions. QC laboratories require this exact compound for HPLC system suitability testing, peak identification, and quantification of Impurity J in terazosin API and finished dosage forms per Ph. Eur. monograph specifications. The validated LC method separates Impurity J from terazosin and other specified impurities (A, C, E, I, etc.) using two orthogonal chromatographic separations, and accurate quantification depends on having an authentic Impurity J reference standard [1]. Substitution with bunazosin, prazosin impurities, or other terazosin-related compounds would violate ICH Q2(R1) method validation requirements for specificity and accuracy [2].

Chiral Purity Method Development: Enantioselective HPLC Validation Using the Racemic (2RS) Mixture

The racemic nature of this compound—bearing the (2RS)-2-hydroxypentanoyl moiety—makes it uniquely suitable as a system suitability standard for developing and validating enantioselective HPLC methods for terazosin and related quinazoline α1-blockers. Under chiral chromatographic conditions (e.g., Chiralpak IC column), the two enantiomers of Impurity J can be baseline-resolved, providing a critical reference for determining enantiomeric purity, establishing resolution factors, and validating chiral method robustness [3]. This application is not achievable with achiral bunazosin or with single-enantiomer standards, positioning Impurity J as an essential tool for laboratories pursuing chiral impurity profiling in generic drug development .

In Vitro Pharmacological Studies: Reference Compound for α1-Adrenoceptor Binding with Defined Potency Intermediate Between Prazosin and Terazosin

For academic and industrial pharmacology laboratories conducting α1-adrenoceptor binding assays, this compound (and its closest analog bunazosin) provides a reference ligand with a well-characterized potency profile intermediate between prazosin (the highest-affinity quinazoline α1-blocker) and terazosin. In human BPH prostatic membranes, the potency rank order is prazosin > bunazosin > terazosin, with Kd values of 0.35 nM, 0.55–1.03 nM, and higher, respectively [4]. The [³H]bunazosin radioligand binding assay offers remarkably low nonspecific binding compared to [³H]prazosin, especially at high ligand concentrations, making bunazosin-derived compounds advantageous for binding assays requiring high signal-to-noise ratios [5].

Ocular Pharmacology Research: Screening Compound for Glaucoma Drug Discovery Leveraging the Bunazosin Ocular PK/PD Framework

Researchers investigating novel anti-glaucoma agents within the quinazoline α1-blocker class can utilize the bunazosin ocular PK/PD model as a quantitative framework for predicting tissue distribution and IOP-lowering efficacy. The seven-compartment model predicts drug concentrations in tear fluid, aqueous humor, cornea, and iris-ciliary body, with Model A (indirect response) and Model B (aqueous humor flow/IOP relationship) describing the hypotensive effect-time profiles after topical instillation [6]. This compound's 2-hydroxy substitution may alter corneal permeability and ocular bioavailability relative to bunazosin—providing a testable hypothesis within the existing PK/PD framework. The established clinical efficacy of bunazosin 0.01% as adjunctive therapy (2.1–2.8 mmHg additional IOP reduction) provides a quantitative benchmark against which structural analogs can be compared [7].

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